8-Bromo-2,4-dimethylquinazoline is a heterocyclic compound that belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. This compound is notable for its unique chemical properties and potential biological activities, making it a subject of interest in various scientific fields. The molecular formula of 8-Bromo-2,4-dimethylquinazoline is with a molecular weight of approximately 224.07 g/mol.
8-Bromo-2,4-dimethylquinazoline is classified under organic compounds, specifically as a nitrogen-containing heterocycle. Its classification is significant due to the presence of bromine and methyl groups at specific positions on the quinazoline ring, which influence its reactivity and biological interactions.
The synthesis of 8-Bromo-2,4-dimethylquinazoline typically involves bromination reactions. A common method includes:
The molecular structure of 8-Bromo-2,4-dimethylquinazoline features:
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.07 g/mol |
| IUPAC Name | 8-bromo-2,4-dimethylquinazoline |
| SMILES | CC1=C(C=CC2=C1N=C(N=C2)Br) |
| InChI Key | ZBLBCBZOFJLIJX-UHFFFAOYSA-N |
This unique arrangement contributes to its distinctive chemical properties and potential biological activities.
8-Bromo-2,4-dimethylquinazoline can undergo various chemical reactions due to its halogen substituents:
Common reagents used in these reactions include sodium amide for substitution, potassium permanganate for oxidation, and palladium on carbon for reduction .
The mechanism of action for 8-Bromo-2,4-dimethylquinazoline primarily involves its interaction with biological targets such as enzymes:
The physical properties of 8-Bromo-2,4-dimethylquinazoline include:
Chemical properties include:
These properties make it suitable for various applications in medicinal chemistry and research.
8-Bromo-2,4-dimethylquinazoline has several important applications:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: